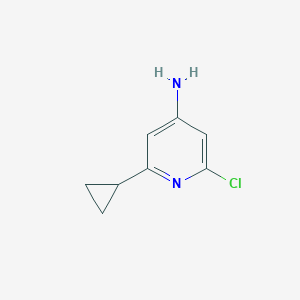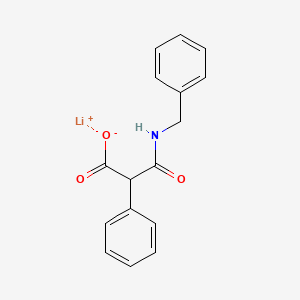
Lithium(1+)ion2-(benzylcarbamoyl)-2-phenylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) ion 2-(benzylcarbamoyl)-2-phenylacetate is a complex organic compound that combines the properties of lithium ions with a benzylcarbamoyl and phenylacetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 2-(benzylcarbamoyl)-2-phenylacetate typically involves the following steps:
Formation of Benzylcarbamoyl Chloride: Benzylamine reacts with phosgene to form benzylcarbamoyl chloride.
Formation of 2-Phenylacetic Acid: Benzyl chloride undergoes a Friedel-Crafts acylation with acetic acid to form 2-phenylacetic acid.
Coupling Reaction: Benzylcarbamoyl chloride reacts with 2-phenylacetic acid in the presence of a base such as triethylamine to form 2-(benzylcarbamoyl)-2-phenylacetate.
Lithium Salt Formation: The final step involves the reaction of 2-(benzylcarbamoyl)-2-phenylacetate with lithium hydroxide to form lithium(1+) ion 2-(benzylcarbamoyl)-2-phenylacetate.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using the same steps outlined above, with optimization for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various benzyl derivatives.
科学的研究の応用
Chemistry
In chemistry, lithium(1+) ion 2-(benzylcarbamoyl)-2-phenylacetate is used as a reagent in organic synthesis, particularly in the formation of complex molecules with potential pharmaceutical applications.
Biology
In biological research, this compound is studied for its potential as a drug candidate due to its unique structure and potential biological activity.
Medicine
In medicine, lithium(1+) ion 2-(benzylcarbamoyl)-2-phenylacetate is being investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry
In industry, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of lithium(1+) ion 2-(benzylcarbamoyl)-2-phenylacetate involves its interaction with various molecular targets, including enzymes and receptors. The lithium ion can modulate neurotransmitter release and receptor activity, while the benzylcarbamoyl and phenylacetate moieties can interact with specific proteins and enzymes, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Lithium(1+) ion 2-(carbamoyl)-2-phenylacetate
- Lithium(1+) ion 2-(benzylcarbamoyl)-2-methylacetate
- Lithium(1+) ion 2-(benzylcarbamoyl)-2-phenylpropionate
Uniqueness
Lithium(1+) ion 2-(benzylcarbamoyl)-2-phenylacetate is unique due to the presence of both benzylcarbamoyl and phenylacetate groups, which provide distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds.
特性
分子式 |
C16H14LiNO3 |
|---|---|
分子量 |
275.3 g/mol |
IUPAC名 |
lithium;3-(benzylamino)-3-oxo-2-phenylpropanoate |
InChI |
InChI=1S/C16H15NO3.Li/c18-15(17-11-12-7-3-1-4-8-12)14(16(19)20)13-9-5-2-6-10-13;/h1-10,14H,11H2,(H,17,18)(H,19,20);/q;+1/p-1 |
InChIキー |
CGYAKGXUSNXWDH-UHFFFAOYSA-M |
正規SMILES |
[Li+].C1=CC=C(C=C1)CNC(=O)C(C2=CC=CC=C2)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


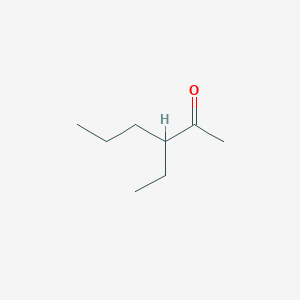
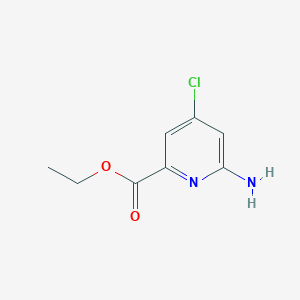
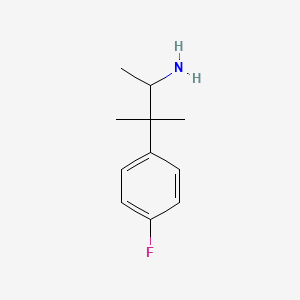

![N-[2-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]oxyethyl]-3-(3-hydroxypropoxy)propanamide](/img/structure/B13584200.png)
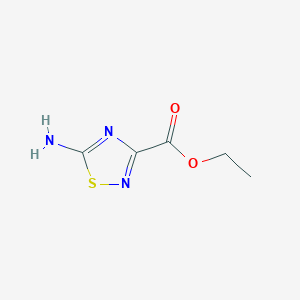
![tert-butylN-[(2-cyanoethyl)[(pyridin-3-yl)methyl]sulfamoyl]carbamate](/img/structure/B13584211.png)
![tert-butyl N-{2-[(azetidin-3-yl)formamido]ethyl}carbamate](/img/structure/B13584213.png)

![2-Cyclopropyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B13584220.png)
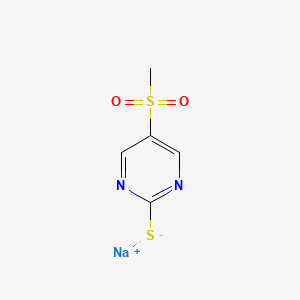
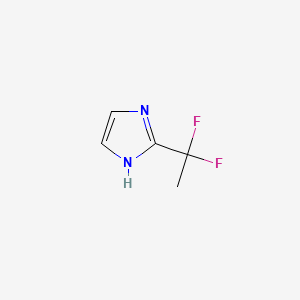
![4-[3-(trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B13584238.png)
